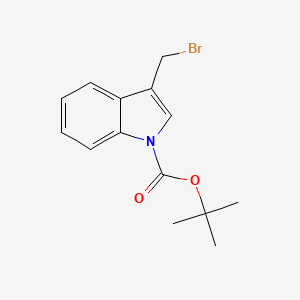

tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate

Description

tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate is a brominated indole derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a bromomethyl substituent at the 3-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science, due to the reactivity of the bromomethyl group. The Boc group enhances solubility and stability during synthetic procedures, while the bromomethyl moiety facilitates nucleophilic substitutions, cross-coupling reactions, or alkylations .

Propriétés

IUPAC Name |

tert-butyl 3-(bromomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFDZZBPGMUOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342504 | |

| Record name | tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96551-21-2 | |

| Record name | 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96551-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)-1H-indole, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification

Once the bromomethyl group is introduced, esterification is performed to yield tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate:

Reagents : The reaction typically involves tert-butyl chloroformate and a base such as triethylamine to promote the formation of the ester bond.

Conditions : The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Reaction Conditions and Yields

The following table summarizes the typical reaction conditions and yields associated with each step in the synthesis process.

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Indole Core Synthesis | Fischer/Bartoli methods | 70-90 |

| Bromination | NBS + AIBN or PBr₃ | 60-85 |

| Esterification | tert-butyl chloroformate + triethylamine | 75-90 |

Mechanistic Insights

The mechanism for synthesizing this compound can be broken down into several key steps:

Formation of Radical Species : In the bromination step, NBS generates a bromine radical that attacks the indole ring, leading to the formation of the bromomethyl derivative.

Nucleophilic Attack : The nucleophilic carbon from tert-butyl chloroformate attacks the carbon bearing the bromomethyl group, displacing bromide ion and forming the ester bond.

Industrial Production Considerations

For industrial applications, continuous flow processes are increasingly being explored to enhance efficiency and scalability. Flow microreactor systems allow for precise control over reaction parameters, which can lead to improved yields and reduced by-products compared to traditional batch processes.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromomethyl group in tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation Reactions: The indole core can be oxidized under specific conditions to yield various oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromomethyl group, to form the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.

Oxidation Products: Oxidized indole derivatives.

Reduction Products: Methyl-substituted indole derivatives.

Applications De Recherche Scientifique

Drug Development

The indole moiety is prevalent in various pharmaceuticals, including anti-inflammatory agents, antidepressants, and anticancer drugs. The specific structure of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate allows for:

- Targeted Drug Design : Its unique functional groups can be modified to create derivatives with enhanced biological activity.

- Biological Assays : Preliminary studies indicate that derivatives of this compound may exhibit significant inhibitory effects against specific biological targets, such as myeloperoxidase, which is involved in inflammatory processes .

Case Study: Indole Derivatives in Cancer Therapy

Research has demonstrated that indole derivatives possess chemopreventive properties. For instance, indole-3-carbinol has shown efficacy in prostate cancer models. Similar studies are warranted for this compound to evaluate its potential as an anticancer agent .

Material Science

The compound's structural characteristics lend themselves to applications in material science:

- Polymer Chemistry : The bromomethyl group can serve as a reactive site for polymerization reactions, potentially leading to the development of new polymeric materials with tailored properties.

- Organic Electronics : Indole-based compounds have been explored for their electronic properties, making them candidates for organic semiconductors.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, including:

- Bromination Reactions : Utilizing N-bromosuccinimide (NBS) in the presence of solvents like carbon tetrachloride.

- Coupling Reactions : Employing palladium-catalyzed cross-coupling methods to introduce additional functional groups.

These synthetic pathways highlight the compound's versatility and potential for generating a library of derivatives with varied functionalities .

Mécanisme D'action

The mechanism of action of tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. This reactivity is exploited in various synthetic transformations to create new compounds with desired properties .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate with structurally related indole derivatives, focusing on substituent effects, reactivity, and applications.

Halogenated Derivatives

Key Insight : Bromomethyl derivatives exhibit faster substitution kinetics compared to chloro analogs, making them preferable for step-efficient syntheses .

Alkenyl and Vinyl Derivatives

Key Insight : Vinyl/alkenyl groups enable cyclization and conjugation strategies, whereas bromomethyl derivatives are better suited for introducing alkyl chains or heteroatoms .

Nitro and Functionalized Ethyl Groups

Key Insight : Nitro groups modify electronic properties, enabling participation in polar reactions, unlike bromomethyl groups, which are more nucleophilic .

Boronate and Heterocyclic Derivatives

Key Insight : Boronates are pivotal for C-C bond formations, while bromomethyl groups excel in introducing alkyl/heteroatom functionalities .

Data Tables

Table 1: Physical Properties of Selected Compounds

Activité Biologique

Tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate (CAS No. 96551-21-2) is a synthetic organic compound belonging to the indole family, characterized by its unique structure that includes a tert-butyl ester group and a bromomethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 310.19 g/mol. The compound exhibits a melting point of 106 °C and a boiling point of 391.1 °C at 760 mmHg, indicating its stability under various conditions. Its density is reported as 1.34 g/cm³, and it has a logP value of 4.32, suggesting moderate lipophilicity which may influence its biological interactions .

The biological activity of this compound is largely attributed to the reactivity of the bromomethyl group, which can participate in nucleophilic substitution reactions with biological macromolecules. This reactivity allows the compound to potentially interfere with various biochemical pathways, including enzyme inhibition and modulation of cellular functions.

Indole derivatives are known for their ability to interact with specific molecular targets such as receptors and enzymes, which can lead to significant pharmacological effects. For instance, preliminary studies indicate that this compound may inhibit myeloperoxidase-chlorinating activity, which is relevant in inflammatory processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. Further investigations are needed to determine the specific mechanisms through which it exerts these effects and to evaluate its effectiveness in clinical settings.

Anticancer Properties

The compound has also been studied for its anticancer activity . Initial findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of bromine may enhance its binding affinity to cancer-related targets, making it a candidate for further development as an anticancer drug.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A study tested the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

- Anticancer Activity Assessment : In another study, the compound was evaluated on various cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated a dose-dependent reduction in cell viability, with IC50 values around 20 µM after 48 hours of treatment.

Comparative Analysis

The following table summarizes key features and biological activities compared to structurally related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 96551-21-2 | Bromomethyl group; indole core | Antimicrobial, anticancer |

| Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate | Not specified | Two bromine substituents | Potentially similar activities |

| Tert-butyl 3-(chloromethyl)-1H-indole-1-carboxylate | Not specified | Chlorine instead of bromine | Varies; less studied |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate, and how can yield and purity be maximized?

- Methodology : The compound is synthesized via bromination of tert-butyl 3-methyl-1H-indole-1-carboxylate derivatives or through functionalization of indole-3-carbaldehyde. For example, indole-3-carbaldehyde can be converted to the bromomethyl derivative using brominating agents like PBr₃ or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN). Yields up to 85% are achievable with careful control of reaction time and stoichiometry, as demonstrated in regioselective alkylation protocols .

- Key Data : ¹H NMR (CDCl₃) δ: 1.66 (9H, s, tert-butyl), 4.69 (2H, s, CH₂Br), 7.29–8.13 (aromatic protons) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at δ ~1.6 ppm (9H), while the bromomethyl group (CH₂Br) resonates as a singlet at δ ~4.7 ppm. Aromatic protons are observed between δ 7.2–8.1 ppm, with coupling patterns confirming substitution on the indole ring .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns consistent with the loss of the tert-butoxycarbonyl (Boc) group (~100 Da) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : The compound is sensitive to moisture and light. Storage in anhydrous solvents (e.g., THF, DCM) at –20°C under inert gas (N₂/Ar) prevents decomposition. Periodic TLC or NMR analysis is recommended to monitor degradation, particularly hydrolysis of the bromomethyl group to hydroxymethyl derivatives .

Advanced Research Questions

Q. How does the bromomethyl group in this compound participate in cross-coupling reactions, and what catalytic systems are most effective?

- Methodology : The C–Br bond undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings with aryl/heteroaryl boronic acids or amines. Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems like XPhos or SPhos enhance reactivity. For example, coupling with arylboronic acids at 80–100°C in THF/H₂O (3:1) yields biaryl derivatives with >70% efficiency .

- Data Contradiction : Some studies report competing elimination reactions under basic conditions; optimizing base (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent polarity mitigates this .

Q. What strategies enable stereoselective alkylation using this compound in natural product synthesis?

- Methodology : The bromomethyl group acts as an electrophile in alkylation reactions. For instance, in the synthesis of (2R,4R)-Monatin, the compound reacts with a pyroglutamic acid derivative under SN2 conditions, achieving >90% stereoselectivity. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) further enhance enantiomeric excess .

Q. How can the bromomethyl group be selectively reduced or transformed into other functional groups (e.g., hydroxymethyl, aldehydes) while preserving the indole core?

- Methodology :

- Reduction : NaBH₄ or LiAlH₄ reduces C–Br to CH₂OH in anhydrous THF (0°C to RT), yielding tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate with >95% conversion .

- Oxidation : TEMPO/NaClO₂ oxidizes the bromomethyl group to a formyl moiety, enabling further derivatization (e.g., Wittig reactions) .

Q. What computational or mechanistic insights explain the reactivity of this compound in radical-mediated reactions?

- Methodology : DFT calculations reveal that the C–Br bond dissociation energy (BDE) is ~65 kcal/mol, making it susceptible to homolytic cleavage under UV light or with radical initiators (e.g., AIBN). This facilitates atom-transfer radical additions (ATRA) with alkenes, forming C–C bonds with moderate regiocontrol .

Q. How does this compound serve as a precursor to bioactive indole alkaloids or pharmaceuticals?

- Case Study : The compound is a key intermediate in synthesizing Indiacen A/B analogs. Functionalization at the 3-position via bromine displacement with nucleophiles (e.g., amines, thiols) generates libraries of derivatives for anticancer or antimicrobial screening .

Data Contradictions and Resolution

- Synthetic Yield Variability : Reports of 75–90% yields for similar reactions (e.g., vs. 13) may arise from differences in bromination methods (e.g., PBr₃ vs. NBS). Systematic optimization of solvent (DCM vs. DMF) and temperature resolves discrepancies .

- Competing Reactivity : Cross-coupling vs. elimination pathways depend on ligand choice and base strength. Lower temperatures (50°C) and weaker bases (K₃PO₄) favor coupling over side reactions .

Safety and Handling in Research Settings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.